Cas no 1705218-73-0 (7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane)
![7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1705218-73-0x500.png)
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- (7-thiophen-2-yl-1,4-thiazepan-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- 7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane
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- インチ: 1S/C16H15F3N2OS2/c17-16(18,19)14-4-3-11(10-20-14)15(22)21-6-5-13(24-9-7-21)12-2-1-8-23-12/h1-4,8,10,13H,5-7,9H2
- InChIKey: AFIPIZUEEREXCT-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2SC=CC=2)SCC1)(C1=CC=C(C(F)(F)F)N=C1)=O
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-4356-4mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-10mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-3mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-5mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-40mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-75mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-1mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-2mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-15mg |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6481-4356-10μmol |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane |
1705218-73-0 | 10μmol |
$69.0 | 2023-09-08 |
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepaneに関する追加情報
7-(Thiophen-2-yl)-4-[6-(Trifluoromethyl)Pyridine-3-Carbonyl]-1,4-Thiazepane: A Comprehensive Overview
The compound 7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane (CAS No. 1705218-73-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazepanes, which are seven-membered rings containing sulfur and nitrogen atoms. The presence of a thiophene ring and a trifluoromethyl-substituted pyridine group introduces unique electronic and structural properties, making it a subject of interest in contemporary chemical research.
Recent studies have highlighted the importance of thiazepane derivatives in drug discovery, particularly due to their ability to modulate key biological targets. The thiophen-2-yl group in this compound contributes to its aromatic stability and enhances its ability to participate in π-π interactions, which are crucial for binding to protein surfaces. Meanwhile, the 6-(trifluoromethyl)pyridine-3-carbonyl moiety introduces electron-withdrawing effects, increasing the compound's lipophilicity and potentially improving its bioavailability.
The synthesis of 7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the reaction conditions to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the thiazepane ring while maintaining the integrity of the substituents.
In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated as a potential lead compound for treating neurological disorders due to its ability to inhibit specific enzymes associated with neurodegenerative diseases. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials, where thiazepane derivatives are known for their emissive characteristics.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane. These studies have revealed its potential to bind effectively with G-protein coupled receptors (GPCRs), which are critical targets in drug development. Furthermore, quantum mechanical calculations have provided insights into the compound's electronic structure, highlighting its suitability for use in energy storage devices such as supercapacitors.
The incorporation of a trifluoromethyl group into the pyridine ring not only enhances the compound's stability but also introduces fluorine-based interactions that can be exploited in drug design. Fluorinated compounds are increasingly sought after due to their improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts.
In conclusion, 7-(thiophen-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern science and technology.
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